chemical structure and properties of 3-(2-furyl)-2-phenylpropenal
chemical structure and properties of 3-(2-furyl)-2-phenylpropenal
An In-depth Technical Guide to 3-(2-furyl)-2-phenylpropenal: Structure, Properties, and Therapeutic Potential
Introduction: Unveiling a Chalcone-Related Scaffold
3-(2-furyl)-2-phenylpropenal is an organic compound characterized by an α,β-unsaturated aldehyde structure featuring both a phenyl and a furan ring.[1][2] This molecule belongs to the broader class of compounds related to chalcones, which are 1,3-diphenyl-2-propen-1-ones.[3][4] Chalcones are renowned in medicinal chemistry as "privileged structures" due to their relatively simple synthesis and the wide array of biological activities their derivatives exhibit, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 3-(2-furyl)-2-phenylpropenal, from its fundamental chemical properties and synthesis to its analytical characterization and potential as a scaffold in medicinal chemistry. We will explore the causality behind experimental choices and ground key claims in authoritative sources, offering a field-proven perspective on this promising molecule.
Chemical Identity and Physicochemical Properties
3-(2-furyl)-2-phenylpropenal, also known by its IUPAC name 3-(furan-2-yl)-2-phenylprop-2-enal, is an organic compound with the molecular formula C₁₃H₁₀O₂.[1][7] Its structure features a propenal backbone substituted with a furan ring at the β-position and a phenyl ring at the α-position. This conjugated system is responsible for many of its characteristic properties. The molecule can exist as E/Z isomers, with the E isomer generally being more thermodynamically stable.[3]
The compound presents as an orange to orange-red crystalline solid.[1][8] Its distinct warm, spicy aroma has led to its use as a flavoring and fragrance agent, where it is valued for imparting spicy and nutty notes in various products.[1][8]
Table 1: Physicochemical Properties of 3-(2-furyl)-2-phenylpropenal
| Property | Value | Source(s) |
| CAS Number | 57568-60-2 | [1][7] |
| Molecular Formula | C₁₃H₁₀O₂ | [1][9] |
| Molecular Weight | 198.22 g/mol | [1][9] |
| IUPAC Name | 3-(furan-2-yl)-2-phenylprop-2-enal | [1] |
| Appearance | Orange to orange-red crystalline solid | [8] |
| Melting Point | 56-60 °C | [1][8] |
| Boiling Point | 325-327 °C (at 760 mmHg) | [8] |
| Flash Point | >110 °C | [1][8] |
| Solubility | Soluble in alcohol; sparingly soluble in water (est. 134.7 mg/L at 25°C) | [8] |
Synthesis and Mechanistic Insights: The Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones and related structures like 3-(2-furyl)-2-phenylpropenal is the Claisen-Schmidt condensation .[3][10] This reaction is a type of crossed aldol condensation that occurs between an aldehyde (lacking α-hydrogens) and a ketone or, in this specific case, another aldehyde.[11] For 3-(2-furyl)-2-phenylpropenal, the reaction involves the condensation of furfural (furan-2-carbaldehyde) and phenylacetaldehyde.
The choice of a base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is critical. The base deprotonates the α-carbon of phenylacetaldehyde, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of furfural. The subsequent aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the stable, conjugated α,β-unsaturated aldehyde system.[11][12]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 3-(2-furyl)-2-phenylpropenal.
Caption: Workflow for the Claisen-Schmidt synthesis of 3-(2-furyl)-2-phenylpropenal.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a representative procedure for the synthesis of 3-(2-furyl)-2-phenylpropenal.
Materials:
-
Phenylacetaldehyde
-
Furfural
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Catalyst Preparation: In a round-bottom flask, dissolve a stoichiometric amount of NaOH in a minimal amount of water, then add ethanol to serve as the reaction solvent. Stir until a homogenous solution is formed.
-
Enolate Formation: To the stirred basic solution, add phenylacetaldehyde dropwise at room temperature. Allow the mixture to stir for 10-15 minutes to ensure the formation of the enolate ion.
-
Condensation: Slowly add an equimolar amount of furfural to the reaction mixture. The reaction is typically exothermic. Maintain the temperature and stir the mixture for several hours.[10]
-
Reaction Monitoring: The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC) to observe the consumption of reactants and the formation of the product.
-
Workup and Isolation: Once the reaction is complete, cool the mixture and pour it into a beaker containing crushed ice and water.[12]
-
Neutralization: Carefully neutralize the mixture by adding dilute HCl dropwise until the pH is approximately 7.[12] This step protonates the product and precipitates it out of the aqueous solution.
-
Purification: Collect the crude solid product by vacuum filtration and wash it with cold water to remove inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline product.
Spectroscopic Characterization
The structural elucidation of 3-(2-furyl)-2-phenylpropenal relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's functional groups and connectivity.
Vibrational Spectroscopy (FTIR)
The FTIR spectrum is used to identify the key functional groups. The presence of a strong absorption band corresponding to the C=O stretch of the α,β-unsaturated aldehyde is a key diagnostic feature.
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3050-3100 | C-H Stretch | Aromatic (Phenyl & Furan) |
| ~2820 & ~2720 | C-H Stretch | Aldehyde (Fermi doublets) |
| ~1670-1690 | C=O Stretch | α,β-Unsaturated Aldehyde |
| ~1580-1600 | C=C Stretch | Conjugated Alkene & Aromatic Rings |
| ~1000-1300 | C-O Stretch | Furan Ring |
| ~700-900 | C-H Bend | Out-of-plane bending for substituted rings |
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted δ (ppm) | Description |
| ¹H NMR | ~9.5 - 10.0 | Aldehyde proton (-CHO) |
| ~7.2 - 7.8 | Aromatic protons (Phenyl & Furan) and Vinylic proton | |
| ~6.5 - 6.8 | Furan protons | |
| ¹³C NMR | ~190 - 195 | Carbonyl carbon (C=O) |
| ~150 - 155 | Furan C5 & Vinylic Cβ | |
| ~125 - 145 | Phenyl carbons & Vinylic Cα | |
| ~110 - 120 | Furan C3 & C4 |
Note: The stereochemistry (E/Z isomerism) can be determined using Nuclear Overhauser Effect (NOE) spectroscopy, which reveals the through-space proximity of protons. A strong NOE correlation between the aldehydic proton and the furan ring protons would suggest the E-isomer.[1]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
Table 4: Key Mass Spectrometry Fragments
| m/z | Fragment Ion | Description |
| 198 | [M]⁺ | Molecular Ion [9] |
| 197 | [M-H]⁺ | Loss of a hydrogen radical |
| 169 | [M-CHO]⁺ | Loss of the formyl radical |
| 105 | [C₇H₅O]⁺ | Benzoyl cation fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion from the phenyl ring |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Potential Applications in Drug Development
While 3-(2-furyl)-2-phenylpropenal is primarily used in the flavor industry, its core chalcone-like scaffold makes it an intriguing starting point for drug discovery.[1][8] Chalcones are known to interact with a multitude of biological targets, and their derivatives have demonstrated potent anticancer, anti-inflammatory, and antimicrobial activities.[5][6][13]
The Chalcone Scaffold as a Pharmacophore
The α,β-unsaturated carbonyl system in chalcones is a key pharmacophore that can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (like cysteine) in target proteins.[3] This mechanism is implicated in the inhibition of various enzymes and transcription factors.
Anti-Inflammatory and Anticancer Potential
Many chalcone derivatives exert their anti-inflammatory effects by inhibiting key signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .[1] NF-κB is a critical regulator of inflammatory responses and cell survival. By inhibiting this pathway, chalcone derivatives can reduce the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).
The diagram below illustrates a potential mechanism of action for a chalcone derivative in the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by a chalcone derivative.
By modifying the phenyl and furan rings of 3-(2-furyl)-2-phenylpropenal with various substituents (e.g., hydroxyl, methoxy, or halogen groups), medicinal chemists can modulate the molecule's electronic properties, solubility, and steric profile.[1] These modifications can enhance potency and selectivity for specific biological targets, paving the way for the development of novel therapeutic agents.
Conclusion
3-(2-furyl)-2-phenylpropenal is a molecule of dual identity. It is an established component of the flavor and fragrance industry and, more significantly for the scientific community, a promising scaffold for drug discovery. Its structural relationship to the chalcone family provides a strong rationale for its exploration in medicinal chemistry. Understanding its synthesis via the robust Claisen-Schmidt condensation, its distinct spectroscopic signature, and its potential to modulate key biological pathways like NF-κB offers a solid foundation for future research and development efforts. As the demand for novel therapeutics continues to grow, bio-inspired scaffolds like 3-(2-furyl)-2-phenylpropenal represent a valuable and accessible starting point for innovation.
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